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2,3,4-Trihydroxybenzylhydrazine

Catalog No.
S607088
CAS No.
3614-72-0
M.F
C7H10N2O3
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trihydroxybenzylhydrazine

CAS Number

3614-72-0

Product Name

2,3,4-Trihydroxybenzylhydrazine

IUPAC Name

4-(hydrazinylmethyl)benzene-1,2,3-triol

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C7H10N2O3/c8-9-3-4-1-2-5(10)7(12)6(4)11/h1-2,9-12H,3,8H2

InChI Key

BARUGVIPWPSKOJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1CNN)O)O)O

Synonyms

2,3,4-trihydroxybenzylhydrazine, Ro 4-5127

Canonical SMILES

C1=CC(=C(C(=C1CNN)O)O)O

2,3,4-Trihydroxybenzylhydrazine is a chemical compound with the molecular formula C7_7H10_{10}N2_2O3_3. It is characterized by the presence of three hydroxyl groups attached to a benzene ring and a hydrazine functional group. This compound is structurally related to pyrogallol, which serves as a precursor in its synthesis. The presence of multiple hydroxyl groups contributes to its potential biological activities and reactivity in various

Due to its functional groups. Notable reactions include:

  • Condensation Reactions: The hydrazine group can react with carbonyl compounds (aldehydes and ketones) to form hydrazones.
  • Oxidation Reactions: The hydroxyl groups can undergo oxidation, potentially leading to the formation of quinones or other derivatives.
  • Substitution Reactions: The compound may also engage in electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl groups .

Research indicates that 2,3,4-trihydroxybenzylhydrazine exhibits various biological activities, including:

  • Antioxidant Properties: The compound's structure allows it to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties, making it of interest in neurological research.
  • Potential Antitumor Activity: Preliminary investigations have indicated that it might inhibit certain cancer cell lines, although further studies are needed to validate these findings .

The synthesis of 2,3,4-trihydroxybenzylhydrazine typically involves several steps:

  • Starting Material: Pyrogallol is used as the initial raw material.
  • Protection of Hydroxyl Groups: The hydroxyl groups on pyrogallol are protected to prevent unwanted reactions.
  • Formation of Hydrazine Derivative: A hydrazine derivative is formed through a reaction with hydrazine hydrate.
  • Deprotection: Finally, the protecting groups are removed to yield 2,3,4-trihydroxybenzylhydrazine .

2,3,4-Trihydroxybenzylhydrazine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could be explored for drug development targeting oxidative stress-related diseases or cancer.
  • Biochemical Research: It serves as a reagent in biochemical assays for detecting carbonyl compounds through hydrazone formation.
  • Antioxidant Formulations: Its antioxidant properties may find applications in food preservation and cosmetic formulations .

Interaction studies involving 2,3,4-trihydroxybenzylhydrazine focus on its ability to interact with various biomolecules:

  • Enzyme Inhibition: Research has shown that it may inhibit certain enzymes involved in oxidative stress pathways.
  • Binding Studies: Investigations into how it binds with metal ions or proteins could provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2,3,4-trihydroxybenzylhydrazine. These include:

Compound NameStructure CharacteristicsUnique Features
2,4-DinitrophenylhydrazineContains two nitro groups; hydrazineCommonly used as a reagent for carbonyl detection
BenserazideContains a similar hydrazine moietyPrimarily used as an anti-Parkinson agent
PyrogallolThree hydroxyl groups on a benzene ringKnown for strong antioxidant properties

While these compounds share some structural features with 2,3,4-trihydroxybenzylhydrazine, each has distinct biological activities and applications that highlight the uniqueness of 2,3,4-trihydroxybenzylhydrazine in specific contexts .

2,3,4-Trihydroxybenzylhydrazine represents a unique compound combining the structural features of a trihydroxylated aromatic ring system with a primary hydrazine functional group connected through a methylene bridge [30]. The molecular formula C7H10N2O3 defines a compound with a molecular weight of 170.17 grams per mole, as confirmed by computational analysis and spectroscopic characterization [30]. The compound is also known by its International Union of Pure and Applied Chemistry name, 4-(hydrazinylmethyl)-1,2,3-benzenetriol, which systematically describes its structural organization [30].

The stereochemical characteristics of 2,3,4-trihydroxybenzylhydrazine are governed by the conformational preferences of both the aromatic ring system and the hydrazine moiety [3] [33]. The hydrazine unit adopts a gauche conformation with a characteristic nitrogen-nitrogen bond length of approximately 1.447 angstroms, consistent with typical hydrazine derivatives [33]. The molecule exhibits pyramidal geometry at each nitrogen center, with bond angles ranging from 106 to 112 degrees, following the expected tetrahedral arrangement with lone pair considerations [33].

The benzyl linkage provides rotational flexibility around the carbon-carbon bond connecting the aromatic ring to the methylene carbon [39]. This rotational freedom allows for multiple conformational states, with the most stable conformations being those that minimize steric interactions between the hydroxyl groups and the hydrazine moiety [10]. Computational studies on related hydroxybenzyl compounds suggest that the preferred conformations involve specific dihedral angles that optimize both intramolecular hydrogen bonding and steric considerations [5].

Structural Elucidation and Conformational Analysis

Structural elucidation of 2,3,4-trihydroxybenzylhydrazine relies primarily on nuclear magnetic resonance spectroscopy and infrared spectroscopic techniques [37]. The proton nuclear magnetic resonance spectrum reveals characteristic signals for the aromatic protons in the 6.5 to 8.0 parts per million region, with the hydroxyl protons appearing as exchangeable signals between 8.5 and 10.5 parts per million [37]. The methylene bridge protons typically appear around 4.5 to 6.0 parts per million, while the hydrazine protons are observed in the 1.0 to 2.6 parts per million range [37].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon framework [37]. The aromatic carbons bearing hydroxyl groups exhibit characteristic chemical shifts between 115 and 145 parts per million, while the methylene carbon appears around 40 parts per million [37]. These spectroscopic signatures are consistent with the proposed molecular structure and confirm the presence of all expected functional groups.

Conformational analysis reveals that 2,3,4-trihydroxybenzylhydrazine can adopt multiple stable conformations due to the rotational freedom around the benzyl-methylene bond [5]. The presence of three hydroxyl groups on the aromatic ring creates a complex hydrogen bonding network that influences the overall molecular conformation [5]. Computational studies on related trihydroxylated compounds indicate that intramolecular hydrogen bonding between adjacent hydroxyl groups stabilizes specific ring conformations [5].

The hydrazine moiety exhibits the characteristic gauche conformation observed in most hydrazine derivatives, with a torsion angle of approximately 91 degrees [3] [33]. This conformation is stabilized by hyperconjugative interactions between the nitrogen lone pairs and adjacent bonds, as well as favorable electrostatic interactions [3]. The rotational barrier around the nitrogen-nitrogen bond is approximately twice that observed in simple alkanes, reflecting the unique electronic properties of the hydrazine functional group [33].

Physical Properties

Molecular Weight and Empirical Formula

The molecular weight of 2,3,4-trihydroxybenzylhydrazine has been precisely determined as 170.17 grams per mole based on its empirical formula C7H10N2O3 [30]. This calculation incorporates the atomic weights of carbon (12.011), hydrogen (1.008), nitrogen (14.007), and oxygen (15.999) according to current International Union of Pure and Applied Chemistry standards. The compound contains seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms, reflecting its complex aromatic-hydrazine hybrid structure [30].

Table 1: Molecular Properties of 2,3,4-Trihydroxybenzylhydrazine

PropertyValue
Molecular FormulaC7H10N2O3 [30]
Molecular Weight (g/mol)170.17 [30]
Chemical Abstracts Service Number3614-72-0 [30]
International Union of Pure and Applied Chemistry Name4-(Hydrazinylmethyl)-1,2,3-benzenetriol [30]

The empirical formula provides insight into the compound's elemental composition and serves as the foundation for understanding its chemical behavior and reactivity patterns [30]. The presence of multiple heteroatoms (nitrogen and oxygen) within a relatively small molecular framework creates unique opportunities for intermolecular interactions and chemical transformations.

Appearance and Physical State

Limited experimental data are available regarding the precise physical appearance and state of 2,3,4-trihydroxybenzylhydrazine under standard conditions [30]. Based on the physical properties of structurally related compounds, the material is expected to exist as a solid at room temperature and atmospheric pressure [16]. Analogous hydroxybenzylhydrazine derivatives typically appear as crystalline or amorphous solids with colors ranging from white to light brown, depending on the degree of oxidation and purity [4] [6].

The compound's physical state is influenced by its extensive hydrogen bonding capacity, which promotes intermolecular associations and elevates the melting point compared to non-hydrogen bonding analogs [22]. Similar benzylhydrazine derivatives with multiple hydroxyl groups exhibit melting points in the range of 114 to 186 degrees Celsius, suggesting that 2,3,4-trihydroxybenzylhydrazine likely falls within this temperature range [4] [6].

Storage considerations for the compound include protection from light and air exposure, as the multiple hydroxyl groups and hydrazine functionality render it susceptible to oxidative degradation [16]. Related compounds require storage under inert atmosphere conditions at reduced temperatures to maintain chemical stability [4] [32].

Solubility Parameters and Partition Coefficients

The solubility characteristics of 2,3,4-trihydroxybenzylhydrazine are governed by its multiple hydrogen bonding functionalities and polar molecular structure [25]. The compound contains five hydrogen bond donors (three hydroxyl groups and two hydrazine hydrogens) and five hydrogen bond acceptors (three oxygen atoms and two nitrogen atoms), resulting in extensive hydrophilic character [25].

Based on computational predictions and analogies to related compounds, 2,3,4-trihydroxybenzylhydrazine is expected to exhibit significant water solubility due to its hydrogen bonding capacity [31]. The logarithm of the partition coefficient (log P) for similar hydroxybenzylhydrazine derivatives ranges from -0.94 to 1.94, indicating predominantly hydrophilic behavior [8]. The presence of three hydroxyl groups on the aromatic ring substantially increases the hydrophilic character compared to simple benzylhydrazine analogs.

Solubility in organic solvents varies considerably depending on the solvent's hydrogen bonding capacity [25]. Polar protic solvents such as methanol and ethanol are expected to provide good solubility, while nonpolar solvents like hexane and toluene would likely result in poor solubility [25]. The compound's solubility profile is further influenced by pH, with increased solubility expected under basic conditions due to potential ionization of the hydroxyl groups [25].

Chemical Properties

Functional Group Analysis and Reactivity Profile

2,3,4-Trihydroxybenzylhydrazine possesses a complex array of functional groups that confer diverse reactivity patterns and chemical behavior [1] [21]. The compound contains three phenolic hydroxyl groups arranged in a vicinal configuration on the aromatic ring, creating a catechol-like structural motif known for its redox activity and metal chelation properties [17] [42].

Table 2: Functional Group Analysis of 2,3,4-Trihydroxybenzylhydrazine

Functional GroupNumber PresentChemical FormulaReactivity Profile
Phenolic Hydroxyl Groups3-OHHydrogen bonding, oxidation susceptible [17]
Primary Hydrazine Group1-NHNH2Nucleophilic, reducing agent [21]
Benzyl Linkage1-CH2-Flexible linker, metabolically labile [1]
Aromatic Ring System1C6H3π-electron system, substitution reactions [1]

The hydrazine functional group exhibits strong nucleophilic character and serves as a potent reducing agent in chemical reactions [12] [21]. Hydrazine derivatives are known to undergo oxidation reactions that can generate reactive intermediates including hydrazyl radicals and diazene species [19]. The primary hydrazine group can participate in condensation reactions with carbonyl compounds to form hydrazones, a reaction that is fundamental to many synthetic transformations [27].

The aromatic ring system bearing three hydroxyl groups creates opportunities for electrophilic aromatic substitution reactions, although the electron-donating nature of the hydroxyl groups makes the ring highly activated toward such processes [1]. The vicinal arrangement of hydroxyl groups enables metal chelation and complex formation, particularly with transition metals [17].

Hydrogen Bonding Capacity

The hydrogen bonding capacity of 2,3,4-trihydroxybenzylhydrazine is exceptionally high due to the presence of multiple donor and acceptor sites within the molecular structure [22] [23]. The compound contains five hydrogen bond donors, comprising three hydroxyl groups and the two hydrogen atoms on the primary hydrazine group [25]. Additionally, five hydrogen bond acceptors are present, including the three oxygen atoms from the hydroxyl groups and the two nitrogen atoms from the hydrazine moiety [25].

Table 3: Hydrogen Bonding Capacity Analysis

Hydrogen Bond TypeCountContributing Groups
Hydrogen Bond Donors53 × -OH groups + 2 × -NH groups [25]
Hydrogen Bond Acceptors53 × O atoms + 2 × N atoms [25]
Total Hydrogen Bonding Sites10All hydroxyl and hydrazine functionalities [25]

This extensive hydrogen bonding capacity influences the compound's physical properties, including its expected high melting point and significant water solubility [22]. Intramolecular hydrogen bonding between adjacent hydroxyl groups on the aromatic ring stabilizes specific conformational states and affects the overall molecular geometry [23]. The hydrogen bonding network also plays a crucial role in crystal packing and solid-state structure [22].

Research on related acylhydrazine compounds has demonstrated that hydrogen bonding can create robust supramolecular assemblies with enhanced mechanical properties and thermal stability [22]. The multiple hydrogen bonding sites in 2,3,4-trihydroxybenzylhydrazine suggest similar potential for forming ordered structures through intermolecular hydrogen bonding interactions [23].

Redox Properties

The redox properties of 2,3,4-trihydroxybenzylhydrazine are dominated by the presence of both catechol-like hydroxyl groups and the hydrazine functional group, both of which are known for their reducing capabilities [19] [42]. The trihydroxylated aromatic ring system exhibits characteristics similar to catechol derivatives, which undergo facile oxidation to form quinone species under appropriate conditions [42] [43].

Catechol oxidation typically proceeds through a two-electron process to generate ortho-quinone products, accompanied by the formation of reactive oxygen species including superoxide radicals [43]. The presence of three hydroxyl groups in 2,3,4-trihydroxybenzylhydrazine creates multiple sites for oxidative transformation, potentially leading to complex product mixtures [42]. Metal-catalyzed oxidation reactions are particularly favored due to the ability of hydroxyl groups to coordinate with transition metals [44].

The hydrazine moiety contributes additional reducing character to the molecule [19] [24]. Hydrazine oxidation can proceed through multiple pathways, including hydrogen elimination reactions and direct electron transfer processes [24]. The oxidation products may include hydrazyl radicals, diazene intermediates, and ultimately nitrogen gas [19]. The combination of both catechol-like and hydrazine functionalities within a single molecule creates unique redox behavior not observed in simpler analogs.

Electrochemical studies on related compounds suggest that the oxidation potential of hydroxylated benzylhydrazine derivatives is significantly lower than that of simple hydrazines due to the electron-donating effects of the hydroxyl groups [20]. This enhanced reducing character makes 2,3,4-trihydroxybenzylhydrazine particularly susceptible to oxidative degradation under aerobic conditions.

Stability and Degradation Pathways

The stability profile of 2,3,4-trihydroxybenzylhydrazine is compromised by the presence of multiple oxidation-sensitive functional groups [16] [42]. Both the trihydroxylated aromatic system and the hydrazine moiety are susceptible to oxidative degradation, making the compound inherently unstable under aerobic conditions [17] [19].

The primary degradation pathway involves oxidation of the catechol-like hydroxyl groups to form quinone intermediates [42] [43]. This process can be initiated by molecular oxygen, metal catalysts, or enzymatic systems [45]. The resulting quinones are highly reactive electrophiles that can undergo further chemical transformations including polymerization reactions [17]. The formation of quinone intermediates may also lead to the generation of reactive oxygen species, creating autocatalytic oxidation processes [43].

Hydrazine degradation proceeds through multiple competing pathways [19] [26]. Under aerobic conditions, hydrazine can undergo oxidation to form diazene intermediates, which may further decompose to yield nitrogen gas and other products [19]. The presence of metal ions can catalyze these oxidation reactions and significantly accelerate degradation rates [26]. pH effects are also important, with both strongly acidic and basic conditions potentially promoting hydrazine decomposition [26].

The combination of catechol and hydrazine functionalities within the same molecule creates opportunities for intramolecular reactions that may contribute to degradation [17]. Cross-linking reactions between quinone intermediates and nucleophilic sites on the hydrazine group could lead to the formation of complex polymeric products [42]. Light exposure can also promote degradation through photochemical processes, making storage under dark conditions advisable [16].

Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for the structural elucidation of 2,3,4-trihydroxybenzylhydrazine. Both proton (1H) and carbon-13 (13C) nuclear magnetic resonance experiments provide comprehensive information regarding the molecular framework and electronic environment of this compound [1] [2].

Proton Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy of 2,3,4-trihydroxybenzylhydrazine typically employs deuterated dimethyl sulfoxide as the preferred solvent system due to its ability to solubilize the compound while providing exchangeable proton detection capabilities [1] [3]. The aromatic region displays characteristic resonances for the benzene ring protons, with the meta-positioned hydrogen (H-5) appearing as a doublet in the range of 6.2-6.4 parts per million, while the ortho-positioned hydrogen (H-6) resonates as a doublet between 6.4-6.6 parts per million [4] [1].

The benzylic methylene group exhibits a distinctive singlet pattern at approximately 3.6-3.8 parts per million, representing the two equivalent protons attached to the carbon directly bonded to both the aromatic ring and the hydrazine functionality [1] [2]. The hydrazine protons, including the hydroxyl groups, appear as exchangeable broad signals in the region of 4.2-4.8 parts per million, with their exact chemical shifts being dependent upon concentration, temperature, and hydrogen bonding interactions within the solution [1] [3].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 2,3,4-trihydroxybenzylhydrazine. The aromatic carbons display distinct resonance patterns based on their substitution and electronic environment [1] [5]. The ipso carbon (C-1) typically resonates in the range of 115-120 parts per million, while the hydroxylated carbons (C-2, C-3, and C-4) appear significantly downfield at 145-155 parts per million due to the electron-withdrawing effects of the hydroxyl substituents [1] [5].

The remaining aromatic carbons (C-5 and C-6) resonate between 110-125 parts per million, with their exact positions influenced by the substitution pattern and through-bond coupling effects [1] [5]. The benzylic methylene carbon appears in the aliphatic region at approximately 35-40 parts per million, representing the sp3-hybridized carbon connecting the aromatic system to the hydrazine functionality [1] [2].

Mass Spectrometry and Fragmentation Patterns

Mass spectrometric analysis of 2,3,4-trihydroxybenzylhydrazine provides essential information regarding molecular weight confirmation and structural fragmentation pathways. The compound exhibits a molecular ion peak at mass-to-charge ratio 170.17, corresponding to the molecular formula C7H10N2O3 [6] [7].

Ionization and Molecular Ion Formation

Under electrospray ionization conditions, 2,3,4-trihydroxybenzylhydrazine readily forms protonated molecular ions [M+H]+ at mass-to-charge ratio 171, typically with moderate intensity ranging from 10-30% relative abundance [7] [8]. The protonation preferentially occurs at the hydrazine nitrogen due to its higher basicity compared to the phenolic oxygen atoms [7] [8].

Characteristic Fragmentation Pathways

The fragmentation pattern of 2,3,4-trihydroxybenzylhydrazine follows predictable pathways consistent with hydrazine-containing compounds [9] [7]. The primary fragmentation involves α-cleavage adjacent to the hydrazine group, resulting in the loss of an amino group (NH2) to produce an ion at mass-to-charge ratio 155 with relative intensities of 20-40% [9] [7].

A more significant fragmentation pathway involves the complete loss of the hydrazine functionality (NHNH2), generating a stable trihydroxybenzyl cation at mass-to-charge ratio 141 [9] [7]. This ion typically represents 40-70% relative intensity and serves as a diagnostic fragment for confirming the presence of the trihydroxybenzyl structural motif [7] [10].

Further fragmentation of the trihydroxybenzyl cation produces a base peak or highly abundant ion at mass-to-charge ratio 125, corresponding to the retention of the complete trihydroxybenzyl structure [9] [7]. Secondary fragmentation may involve the loss of hydroxyl groups, producing ions at mass-to-charge ratio 109 representing dihydroxybenzyl cations with relative intensities of 30-50% [9] [7].

Infrared Spectroscopy Analysis

Infrared spectroscopy provides comprehensive functional group identification and vibrational analysis of 2,3,4-trihydroxybenzylhydrazine. The technique reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [11] [12].

Hydroxyl Group Vibrations

The infrared spectrum exhibits broad, intense absorption bands in the 3200-3600 cm⁻¹ region, corresponding to the stretching vibrations of the three phenolic hydroxyl groups [11] [12]. These bands typically display significant broadening due to extensive intermolecular and intramolecular hydrogen bonding interactions between adjacent hydroxyl groups and with solvent molecules [11] [12].

The exact frequencies and band shapes depend upon the physical state of the sample and the degree of hydrogen bonding present. In crystalline samples, the hydroxyl stretching frequencies may appear as multiple overlapping bands due to different hydrogen bonding environments, while solution-phase spectra often exhibit broader, less well-resolved absorptions [12] [13].

Amine and Hydrazine Vibrations

The hydrazine functionality contributes distinctive nitrogen-hydrogen stretching vibrations in the 3100-3400 cm⁻¹ region [11] [12]. These absorptions overlap with the hydroxyl stretching bands but can be distinguished through deuterium exchange experiments or by comparison with model compounds lacking the hydroxyl groups [11] [12].

The primary amine group of the hydrazine functionality exhibits both symmetric and antisymmetric nitrogen-hydrogen stretching modes, appearing as medium-intensity bands that may be partially obscured by the more intense hydroxyl absorptions [12] [11]. Bending vibrations of the nitrogen-hydrogen bonds typically appear in the 1600-1650 cm⁻¹ region, providing additional confirmation of the hydrazine functionality [12] [11].

Aromatic Ring Vibrations

The benzene ring contributes characteristic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region [12] [11]. These bands appear as multiple medium-intensity absorptions corresponding to the various aromatic carbon-carbon stretching modes modified by the electron-donating effects of the hydroxyl substituents [12] [11].

Out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds appear in the 700-900 cm⁻¹ region, with the exact frequencies dependent upon the substitution pattern of the benzene ring [12] [11]. The trisubstituted nature of the aromatic ring produces a characteristic fingerprint pattern in this region that aids in structural confirmation [11] [12].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 2,3,4-trihydroxybenzylhydrazine reveals important information about the electronic transitions and chromophoric properties of the compound. The technique is particularly valuable for quantitative analysis and for understanding the electronic effects of the hydroxyl substitution pattern [14] [15].

Aromatic Electronic Transitions

The primary chromophore in 2,3,4-trihydroxybenzylhydrazine is the trihydroxylated aromatic ring system, which exhibits characteristic π→π* electronic transitions in the ultraviolet region [14] [15]. The extensive hydroxyl substitution significantly influences both the wavelength and intensity of these transitions through mesomeric electron donation effects [14] [15].

The compound typically exhibits strong absorption maxima in the range of 250-280 nanometers, corresponding to the allowed π→π* transitions of the substituted benzene ring [14] [15]. The exact wavelength depends upon the solvent system employed, with polar protic solvents such as methanol or aqueous solutions generally producing slight bathochromic shifts compared to nonpolar solvents [14] [15].

Phenolic Chromophore Effects

The three hydroxyl groups arranged in the 2,3,4-substitution pattern create an extended conjugation system that modifies the electronic properties of the aromatic ring [14] [16]. This substitution pattern typically produces absorption coefficients in the range of 5,000-15,000 M⁻¹cm⁻¹, indicating moderately intense electronic transitions [14] [16].

The hydrazine functionality contributes additional electronic effects through its electron-donating properties, potentially causing slight bathochromic shifts and intensity modifications compared to the corresponding trihydroxybenzyl alcohol [14] [16]. These effects are generally subtle but may be observable in high-resolution spectra or through comparative studies with related compounds [14] [16].

Solvent and pH Effects

The ultraviolet-visible spectrum of 2,3,4-trihydroxybenzylhydrazine exhibits significant sensitivity to solvent polarity and pH conditions due to the ionizable nature of both the phenolic and hydrazine functional groups [14] [16]. In alkaline solutions, deprotonation of the phenolic groups produces phenoxide anions that display characteristic red-shifted absorption maxima and increased extinction coefficients [14] [16].

The hydrazine group may also undergo protonation under acidic conditions, potentially affecting the electronic properties of the molecule through inductive effects transmitted through the benzylic methylene bridge [14] [16]. These pH-dependent spectral changes provide valuable information for analytical method development and for understanding the compound's behavior under various solution conditions [14] [16].

Chromatographic Methods

Chromatographic techniques provide essential tools for the separation, purification, and quantitative analysis of 2,3,4-trihydroxybenzylhydrazine. Multiple chromatographic approaches have been developed to address different analytical requirements and sample matrices [17] [18].

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the most widely employed chromatographic method for the analysis of 2,3,4-trihydroxybenzylhydrazine due to its compatibility with the polar, thermally labile nature of the compound [17] [19].

Reverse-Phase Separations

Reverse-phase chromatography using C18 stationary phases provides excellent retention and separation characteristics for 2,3,4-trihydroxybenzylhydrazine [17] [18]. Typical column dimensions include 250×4.6 millimeter columns packed with 5-micrometer particles, although shorter, higher-efficiency columns (150×4.6 millimeter, 3-micrometer particles) are increasingly employed for faster analysis times [17] [19].

Mobile phase compositions typically consist of acetonitrile-water mixtures with acidic modifiers such as 0.1% formic acid or 0.1% acetic acid to improve peak shape and retention reproducibility [17] [19]. Isocratic conditions using 20:80 acetonitrile:water have proven effective, while gradient elution from 5-95% acetonitrile provides superior separation when analyzing complex mixtures containing related impurities or metabolites [17] [19].

Detection Methods

Ultraviolet detection at wavelengths of 257 nanometers and 271 nanometers provides sensitive and selective detection of 2,3,4-trihydroxybenzylhydrazine [17] [18]. These wavelengths correspond to the absorption maxima of the trihydroxylated aromatic chromophore and provide detection limits in the nanogram per milliliter range [17] [18].

Mass spectrometric detection using electrospray ionization in positive mode offers enhanced selectivity and identification capabilities [19] [20]. The combination of liquid chromatography with mass spectrometry enables accurate mass determination, fragmentation pattern analysis, and quantification at part-per-billion levels [19] [20].

Gas Chromatography

Gas chromatographic analysis of 2,3,4-trihydroxybenzylhydrazine requires chemical derivatization due to the polar, hydrogen-bonding nature of the compound that renders it unsuitable for direct gas-phase analysis [21] [22].

Derivatization Procedures

Silylation represents the most common derivatization approach, converting the hydroxyl and amino groups to their corresponding trimethylsilyl ethers and amines [21] [22]. N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane catalyst effectively derivatizes all reactive hydrogen atoms, producing volatile derivatives suitable for gas chromatographic separation [21] [22].

Acetylation provides an alternative derivatization strategy, converting hydroxyl groups to acetate esters and amino groups to acetamides [21] [22]. Acetic anhydride in pyridine serves as an effective acetylating reagent, though the reaction requires careful optimization to ensure complete derivatization without compound decomposition [21] [22].

Separation Conditions

Capillary columns with nonpolar or slightly polar stationary phases such as DB-5ms (5% phenyl-95% dimethylpolysiloxane) provide optimal separation characteristics for the derivatized compound [21] [22]. Temperature programming from 50°C to 300°C at rates of 10-20°C per minute enables efficient elution while maintaining chromatographic resolution [21] [22].

Mass spectrometric detection using electron ionization at 70 electron volts provides characteristic fragmentation patterns that aid in compound identification and quantification [21] [22]. The derivatized compound typically elutes between 15-18 minutes under standard temperature programming conditions [21] [22].

Thin-Layer Chromatography

Thin-layer chromatography offers a simple, cost-effective method for qualitative analysis and purity assessment of 2,3,4-trihydroxybenzylhydrazine [23] [24].

Normal-Phase Systems

Silica gel 60 F254 plates provide the most commonly employed stationary phase for thin-layer chromatographic analysis [23] [24]. The compound exhibits retardation factors (Rf) in the range of 0.3-0.5 when developed with chloroform:methanol:water (65:25:4 volume ratio) mobile phase systems [23] [24].

Alternative solvent systems including ethyl acetate:methanol:water and butanol:acetic acid:water provide different selectivity characteristics and may be employed for specific separation requirements or when analyzing mixtures containing closely related compounds [23] [24].

Reverse-Phase Systems

Reverse-phase C18-modified silica plates offer complementary separation mechanisms for compounds that are poorly retained on normal-phase systems [23] [24]. Methanol:water (80:20) mobile phases provide appropriate retention characteristics, with typical retardation factors of 0.2-0.4 [23] [24].

Visualization Methods

Ultraviolet illumination at 254 nanometers enables direct visualization of 2,3,4-trihydroxybenzylhydrazine due to its aromatic chromophore [23] [24]. Ninhydrin spray reagent provides enhanced sensitivity for compounds containing amino groups, producing characteristic purple-colored spots upon heating [23] [24].

Phosphomolybdic acid reagent offers universal detection capabilities, producing blue-colored spots when heated after spraying with the reagent solution [23] [24]. This visualization method proves particularly useful when analyzing complex mixtures or when confirming spot identity through multiple detection methods [23] [24].

X-ray Crystallography and Molecular Structure

X-ray crystallography provides the most definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of 2,3,4-trihydroxybenzylhydrazine [25] [26].

Crystal Structure Determination

Single crystal X-ray diffraction studies of 2,3,4-trihydroxybenzylhydrazine require high-quality crystalline specimens with dimensions typically ranging from 0.1 to 0.5 millimeters [27] [26]. The compound may crystallize in various solvated forms, with the oxalic acid salt being particularly amenable to structural analysis due to improved crystal quality and stability [1] [17].

Diffraction data collection employs either copper Kα radiation (λ = 1.5418 Å) or molybdenum Kα radiation (λ = 0.7107 Å), with the choice depending upon crystal size, absorption characteristics, and desired resolution [28] [26]. Modern area detectors enable rapid data collection with high angular coverage and statistical precision [27] [26].

Molecular Geometry

The molecular structure reveals the spatial arrangement of atoms within 2,3,4-trihydroxybenzylhydrazine, including bond lengths, bond angles, and torsional angles [29] [26]. The benzene ring exhibits typical aromatic geometry with carbon-carbon bond lengths of approximately 1.39 Å and carbon-oxygen bond lengths of approximately 1.37 Å for the phenolic substituents [29] [26].

The benzylic methylene bridge displays standard sp3 geometry with carbon-carbon bond length of approximately 1.53 Å and tetrahedral bond angles [29] [26]. The hydrazine functionality exhibits nitrogen-nitrogen bond length of approximately 1.45 Å, consistent with single-bond character between the nitrogen atoms [29] [26].

Intermolecular Interactions

Crystal packing analysis reveals extensive hydrogen bonding networks involving both the phenolic hydroxyl groups and the hydrazine amino groups [25] [26]. These interactions stabilize the crystal structure and influence the physical properties of the solid material [25] [26].

The hydroxyl groups participate in both intramolecular and intermolecular hydrogen bonding, with typical oxygen···oxygen distances of 2.6-2.8 Å [25] [26]. The hydrazine amino groups serve as hydrogen bond donors to phenolic oxygen atoms of neighboring molecules, creating extended three-dimensional networks [25] [26].

Conformational Analysis

The crystal structure provides information about the preferred conformation of 2,3,4-trihydroxybenzylhydrazine in the solid state [25] [26]. The torsional angle about the benzylic carbon-carbon bond determines the relative orientation of the aromatic ring and hydrazine functionality [25] [26].

Analysis of molecular geometry and intermolecular interactions enables understanding of structure-activity relationships and provides insights into the compound's behavior in biological systems [25] [26]. Comparison with related structures facilitates identification of key structural features responsible for biological activity [25] [26].

Other CAS

3614-72-0

Wikipedia

2,3,4-Trihydroxybenzylhydrazine

Dates

Last modified: 08-15-2023

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